2-Fluoropyridine-3-carbonyl chloride

Descripción general

Descripción

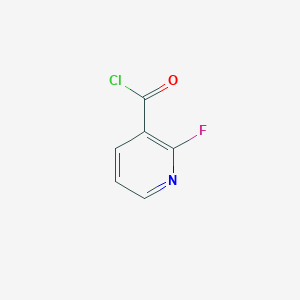

2-Fluoropyridine-3-carbonyl chloride is an organic compound that belongs to the class of fluoropyridines. It is characterized by the presence of a fluorine atom at the second position and a carbonyl chloride group at the third position of the pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its unique structural and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-carbonyl chloride typically involves nucleophilic substitution reactions. One common method is the reaction of 2-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2-fluoropyridine-3-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-Fluoropyridine-3-carboxylic Acid: Formed from hydrolysis.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoropyridine-3-carbonyl chloride serves as a crucial building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, including amides and esters. This versatility makes it a valuable intermediate in synthetic organic chemistry.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed in the development of pharmaceuticals. Its fluorinated structure is particularly beneficial in enhancing the bioactivity and pharmacokinetic properties of drug candidates. For instance, it has been utilized in synthesizing fluorinated drugs that exhibit improved efficacy against various diseases, including cancer and infections .

Material Science

This compound is explored for its potential in creating advanced materials with unique properties. The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it suitable for applications in coatings, adhesives, and other industrial materials .

Radiopharmaceuticals

The compound plays a significant role in the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET) imaging. Its reactivity allows for the introduction of radioactive fluorine into biologically active molecules, facilitating non-invasive imaging techniques that are crucial for diagnosing diseases such as cancer .

Case Study 1: Development of Fluorinated Drugs

In a study published in Clinical Cancer Research, this compound was utilized to synthesize a novel PET imaging agent targeting prostate-specific membrane antigen (PSMA). The compound demonstrated high tumor uptake compared to non-target tissues, indicating its potential for clinical translation in cancer diagnostics .

Case Study 2: Synthesis of Advanced Materials

Research highlighted in Material Science Advances explored the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and chemical resistance, showcasing the compound's utility in developing next-generation industrial materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoropyridine-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The fluorine atom in the pyridine ring also influences the compound’s reactivity by withdrawing electron density, making the carbonyl chloride group more electrophilic .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at the fifth position.

3-Fluoropyridine-2-carbonyl chloride: Similar structure but with the fluorine and carbonyl chloride groups swapped.

2,6-Difluoropyridine: Contains two fluorine atoms at the second and sixth positions.

Uniqueness

2-Fluoropyridine-3-carbonyl chloride is unique due to the specific positioning of the fluorine and carbonyl chloride groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

2-Fluoropyridine-3-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a carbonyl chloride functional group at the 3-position. This structural configuration contributes to its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound, [^18F]DCFPyL, which incorporates this moiety, demonstrated high specificity for prostate-specific membrane antigen (PSMA) in prostate cancer cells. In vivo studies showed that [^18F]DCFPyL had an value of 1.1 ± 0.1 nM for PSMA, indicating strong binding affinity . The uptake in PSMA-positive tumors was significantly higher than in non-target tissues, suggesting potential for targeted imaging and therapy.

| Compound | (nM) | %ID/g in PSMA+ Tumor | %ID/g in PSMA− Tumor |

|---|---|---|---|

| [^18F]DCFPyL | 1.1 ± 0.1 | 46.7 ± 5.8 | 1.17 ± 0.41 |

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors associated with tumor growth and proliferation. The presence of the fluorine atom enhances lipophilicity and metabolic stability, allowing for improved bioavailability and interaction with biological targets.

Study on Radiolabeled Compounds

In a study evaluating the pharmacokinetics of [^18F]DCFPyL in mice models with prostate cancer xenografts, it was observed that the compound achieved peak uptake in tumors within 30 minutes post-injection, with a gradual decrease over time . This study highlights the potential application of this compound derivatives in imaging techniques for cancer diagnostics.

Synthesis and Evaluation

The synthesis of related compounds has been reported using established methodologies involving the reaction of pyridine derivatives with thionyl chloride (SOCl₂) to produce carbonyl chlorides . The efficiency of these reactions can influence the biological activity of the resulting compounds.

Propiedades

IUPAC Name |

2-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBILBNECDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620824 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119899-26-2 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.